molecular formula C26H25N3O5 B11070947 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea CAS No. 1042725-27-8

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11070947
CAS No.: 1042725-27-8
M. Wt: 459.5 g/mol
InChI Key: MMRLRXRESKEHJW-UHFFFAOYSA-N
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Description

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS: 1042725-27-8) is a urea derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a 4-methoxybenzyl group at the 3-position. The urea moiety is further substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₆H₂₅N₃O₅, with a molecular weight of 459.5 g/mol . The compound’s structural complexity arises from its dual methoxy substituents (on the benzyl and phenyl groups) and the electron-withdrawing 2,5-dioxopyrrolidine ring, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

1042725-27-8

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]urea

InChI

InChI=1S/C26H25N3O5/c1-33-21-12-8-18(9-13-21)17-28(26(32)27-19-10-14-22(34-2)15-11-19)23-16-24(30)29(25(23)31)20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,27,32)

InChI Key

MMRLRXRESKEHJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog is 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea (CAS: N/A; molecular formula: C₂₇H₂₆FN₃O₆ , molecular weight: 507.518 g/mol ) . Key differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog Compound
Molecular Formula C₂₆H₂₅N₃O₅ C₂₇H₂₆FN₃O₆
Molecular Weight 459.5 g/mol 507.518 g/mol
Substituents - 4-Methoxybenzyl
- 4-Methoxyphenyl
- 3,4-Dimethoxybenzyl
- 4-Fluorophenyl
Key Modifications Dual methoxy groups Additional fluorine and methoxy group
Electronic Effects Electron-donating methoxy groups Fluorine (electron-withdrawing) enhances polarity
Potential Bioactivity Likely targets enzymes via urea-pyrrolidinone interactions Fluorine may improve metabolic stability and binding affinity

Structural Implications

Substituent Effects: The 3,4-dimethoxybenzyl group in the analog introduces steric bulk and additional hydrogen-bonding capacity compared to the target compound’s single 4-methoxybenzyl group. This could enhance interactions with hydrophobic enzyme pockets .

Molecular Weight and Solubility :

  • The analog’s higher molecular weight (~507 g/mol vs. ~459.5 g/mol) may reduce membrane permeability but could increase aqueous solubility due to its polar fluorine atom .

Divergent Compounds: Compounds such as 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () are structurally distinct due to tetrahydrofuran and silyl-protected moieties, making direct comparisons less relevant .

Recommendations for Further Study :

  • Conduct in vitro assays to compare inhibitory potency against common enzymatic targets.
  • Perform ADMET profiling to evaluate the impact of fluorine and methoxy groups on pharmacokinetics.
  • Use computational modeling to predict binding modes relative to analogs.

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